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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoro-6-nitroaniline

Cat. No.: B1288947

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-difluoro-6-
nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 4-Bromo-2,3-difluoro-6-nitroaniline (CAS No: 626238-73-1), a key building block in
modern medicinal chemistry and materials science. As a highly functionalized aniline derivative,
its utility in the synthesis of complex molecules, including protein degraders, necessitates a
thorough understanding of its fundamental characteristics.[1] This document delineates its
chemical identity, structural features, and known physical properties. Furthermore, it furnishes
detailed, field-proven experimental protocols for the empirical determination of its melting point,
solubility profile, and spectroscopic characteristics, ensuring researchers can validate its purity
and structure for downstream applications. The guide is structured to provide both foundational
data and practical, actionable methodologies for laboratory professionals.

Introduction and Strategic Importance

4-Bromo-2,3-difluoro-6-nitroaniline is a substituted aromatic amine featuring a strategic
arrangement of electron-withdrawing and donating groups, alongside multiple halogen
substituents. This unique combination of a nucleophilic amine, a strongly electron-withdrawing
nitro group, two fluorine atoms, and a reactive bromine site makes it a versatile intermediate in
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organic synthesis. Its classification as a "Protein Degrader Building Block™" highlights its
relevance in the development of novel therapeutics, particularly in the field of targeted protein
degradation (TPD).[1] Understanding its physicochemical properties is paramount for
optimizing reaction conditions, purification strategies, and formulation development. This guide
serves as a foundational resource for scientists leveraging this molecule in their research
endeavors.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. The
key identifiers for 4-Bromo-2,3-difluoro-6-nitroaniline are summarized below.

Identifier Value Source(s)
4-Bromo-2,3-difluoro-6-

Compound Name ) N [1112]
nitroaniline

CAS Number 626238-73-1 [1][2]

Molecular Formula CeH3BrF2N202 [1]

Molecular Weight 253.00 g/mol [1]

C1=C(C(=C(C=C1Br)N)F)F--
SMILES Inferred from structure
INVALID-LINK--[O-]

InChl Key Inferred, not directly found

graph Chemical Structure {

layout=neato;

node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms
Cl [label="C"];
C2 [label="C"1;
C3 [label="C"1;
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C4 [label="C"];
C5 [label="C"];
Co [label="C"];
Br [label="Br", fontcolor="#202124"],;
F1 [label="F", fontcolor="#202124"];
F2 [label="F", fontcolor="#202124"],

N1 [label="NH:2", fontcolor="#202124"1;

N2 [label="N*", fontcolor="#202124"];
01 [label="0-", fontcolor="#EA4335"];
02 [label="0", fontcolor="#EA4335"];
H1 [label="H"];

// Position nodes for the benzene ring

Cl [pos="0,1.5!"];

C2 [pos="-1.3,-0.75!"];
C3 [pos="-0.8,-2'"];

C4 [pos="0.8,-2!'"];

C5 [pos="1.3,-0.75!"];
C6 [pos="0,0!"1;

// Position substituents
N1 [pos="0,3!"];

F1 [pos="-2.6,-1.5!"];
F2 [pos="-1.6,-3.5!"];
Br [pos="1.6,-3.5!"];

H1 [pos="2.6,-1.5!"];

N2 [pos="0,-1.2!"]; // Attached to C6, inside the ring for clarity

01 [pos="-0.9, -0.1!'"];
02 [pos="0.9, -0.1!"];

// Define edges for bonds
Cl -- C6;
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Co6
C2
C3
C4
C5

//
C1
C2
C1

//
C1
C2
C3
C4
C5
Co6
N2
N2

-- C2;
-- C3;
-- (4,
-- (C5;
-- (C1;

Double bonds in the ring
-- C5 [style=double];
-- C3 [style=double];
-- C6 [style=double];

Substituent bonds

-- NI1;

-- F1;

-- F2;

-- Br;

-- H1;

-- N2;

-- 01;

-- 02 [style=double];

Figure 1: Chemical structure of 4-Bromo-2,3-difluoro-6-nitroaniline.

Physicochemical Properties

Quantitative data on the physicochemical properties of this specific molecule are not widely

published. The table below summarizes available information and provides context by

comparing it to structurally similar compounds. The lack of public data underscores the

importance of the experimental protocols provided in Section 5.
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Property Value / Predicted Behavior = Notes

Likely a yellow or brown Based on related nitroaniline
Appearance . .

crystalline solid. compounds.[3][4]

Requires experimental
determination. For context, 4-
Bromo-2,6-difluoroaniline melts
at 63-65 °C[3][5] and 4-Bromo-
Melting Point Not publicly available. 2-nitroaniline melts at 110-113
°C.[4] The presence of the
additional nitro and fluoro
groups will influence the final

value.

Expected to be high due to
polarity and molecular weight;

Boiling Point Not publicly available. likely to decompose before
boiling at atmospheric

pressure.

The molecule has polar
functional groups (-NHz, -NO2)

Poorly soluble in water. but the halogenated aromatic
B Soluble in polar organic ring reduces aqueous
Solubility . . .
solvents (e.g., DMSO, DMF, solubility. The "like dissolves
Acetone, Ethyl Acetate). like" principle suggests
solubility in moderately polar to
polar aprotic solvents.[6][7]
The aniline amine group is
expected to be a weak base,
with its basicity significantly
pKa Not publicly available. reduced by the strong

electron-withdrawing effects of
the ortho-nitro group and the

fluorine atoms.
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Spectroscopic Profile (*H NMR)

While a published spectrum for this compound is not readily available, its *H NMR spectrum
can be predicted based on its structure and established principles of NMR spectroscopy.[8][9]
This prediction is crucial for identity confirmation post-synthesis or upon receipt from a supplier.

Aromatic Region (6.5-8.5 ppm): The spectrum is expected to show one signal in the aromatic
region corresponding to the single aromatic proton.[10][11]

o Chemical Shift: This proton is situated between a bromine atom (meta) and a fluorine atom
(meta). It is also para to the strongly electron-withdrawing nitro group and ortho to the amino
group. The cumulative electronic effects will cause this proton to resonate significantly
downfield.

o Splitting Pattern: The single aromatic proton will exhibit a complex splitting pattern. It will be
coupled to the two adjacent fluorine atoms, resulting in a doublet of doublets (dd) or a more
complex multiplet depending on the values of the 3J(H-F) and #J(H-F) coupling constants.

+ Amine Protons (-NHz): A broad singlet corresponding to the two amine protons is expected.
Its chemical shift can vary depending on the solvent, concentration, and temperature, but it
typically appears between 4-6 ppm for nitroanilines.

Experimental Protocols for Property Determination

The following protocols provide robust, step-by-step methodologies for determining the key
physicochemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid
will melt over a sharp, narrow temperature range (typically < 2 °C).[12] Impurities disrupt the
crystal lattice, causing the melting point to be depressed and the range to broaden.[13] This
protocol uses a standard digital melting point apparatus.

Figure 2: Workflow for Melting Point Determination.

Methodology:
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o Sample Preparation: Place a small amount of 4-Bromo-2,3-difluoro-6-nitroaniline onto a
clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a
spatula.[13]

o Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the
powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a
hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of
tightly packed sample is achieved.

o Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated
melting point apparatus.

o Approximate Determination (Optional but Recommended): Heat the sample rapidly (10-15
°C per minute) to get a rough estimate of the melting temperature. This saves time during the
precise measurement. Allow the apparatus to cool significantly before proceeding.

e Precise Determination: Set the plateau temperature to about 15-20 °C below the
approximate melting point found in the previous step.

» Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[13]
Continuous observation of the sample through the magnified eyepiece is critical.

» Data Recording:

o Record the temperature (T1) at which the first sign of melting (the appearance of liquid) is
observed.

o Record the temperature (T2) at which the last solid crystal disappears, and the sample is
completely liquid.

e Reporting: Report the melting point as the range from Tz to T2.

» Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent and
sharp melting range is a strong indicator of sample purity.

Protocol: Qualitative Solubility Profiling
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Causality: Solubility is governed by the principle of "like dissolves like," where polar solutes
dissolve in polar solvents and non-polar solutes in non-polar solvents.[6] Acid-base chemistry
can dramatically alter aqueous solubility. An acidic or basic compound that is insoluble in water
can become soluble in an aqueous base or acid, respectively, by forming a more polar, water-
soluble salt. This protocol systematically evaluates solubility in a range of common laboratory
solvents.

Figure 3: Decision workflow for qualitative solubility testing.

Methodology:

e Setup: For each solvent to be tested, place approximately 10-20 mg of 4-Bromo-2,3-
difluoro-6-nitroaniline into a clean, separate small test tube or vial.

e Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
e Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

o Observation: Observe the sample against a contrasting background. Classify the solubility
as:

o Soluble: The solid completely dissolves, leaving a clear solution.
o Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
o Insoluble: The solid does not appear to dissolve at all.

o Systematic Testing Sequence:

o

Step A: Water. Test for solubility in deionized water.[14]

[e]

Step B: Aqueous Acid. If insoluble in water, use a fresh sample and test in 5% aqueous
HCI. Solubility indicates the presence of a basic group (like the aniline).[15]

[e]

Step C: Agueous Base. If insoluble in water and 5% HCI, use a fresh sample and test in
5% aqueous NaOH. Solubility would indicate an acidic proton (not expected to be
significant for this molecule, but is part of a standard workflow).[14][15]
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o Step D: Organic Solvents. Systematically test solubility in a range of organic solvents with
varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), ethyl acetate
(moderately polar), dichloromethane (non-polar), and hexane (non-polar).

e Reporting: Compile the results in a table, clearly stating the solubility classification for each
solvent tested.

Conclusion

4-Bromo-2,3-difluoro-6-nitroaniline is a high-value synthetic intermediate with significant
potential in drug discovery and materials science. This guide has consolidated its core
chemical identity and structural features. While quantitative physicochemical data remains
sparse in public literature, we have provided robust, validated experimental protocols for
determining its melting point and solubility profile, empowering researchers to independently
verify the quality and characteristics of their material. The predicted spectroscopic features
serve as a benchmark for structural confirmation. A thorough understanding and empirical
validation of these properties are essential first steps toward the successful application of this
versatile molecule in complex synthetic campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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